maltose

Vue d'ensemble

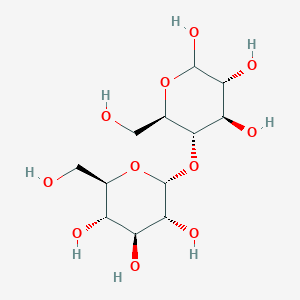

Description

maltose: is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a reducing sugar and is commonly found in germinating grains, such as barley. This compound plays a crucial role in the digestion of starches and glycogen in the human body, as it is broken down by the enzyme maltase into two glucose molecules, which can then be absorbed by the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme amylase breaks down starch into this compound and other smaller carbohydrates. This process typically occurs under mild conditions, such as a pH of around 6-7 and a temperature of 37°C.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled enzymatic hydrolysis of starch using amylase. The process involves the liquefaction of starch, followed by saccharification to produce this compound. The resulting this compound syrup is then purified and concentrated to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: maltose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form maltobionic acid.

Reduction: It can be reduced to form maltitol, a sugar alcohol.

Hydrolysis: this compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

Hydrolysis: The enzyme maltase, under physiological conditions (pH 6-7, 37°C), is used for hydrolysis.

Major Products Formed:

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Hydrolysis: Glucose.

Applications De Recherche Scientifique

Food Industry

Brewing

Maltose is a critical fermentable sugar in the brewing industry. Derived from malted grains, it serves as the primary carbohydrate source for yeast during fermentation, resulting in the production of alcohol and carbon dioxide. This process is essential for brewing beer and other alcoholic beverages .

Baking

In baking, this compound enhances the browning and flavor development of baked goods. It contributes to the crust color, texture, and overall flavor profile of products like bread and pastries .

Confectionery

this compound is used in various confectionery products, providing sweetness and desirable texture. It is particularly common in candies and syrups .

Pharmaceutical Industry

Excipient

this compound serves as an excipient in pharmaceutical formulations. It acts as a binder or filler in tablets and capsules, ensuring the stability and integrity of these dosage forms .

Sweetening Agent

In liquid pharmaceutical preparations such as syrups and elixirs, this compound is employed as a sweetening agent to enhance palatability for patients .

Biotechnology

Cell Culture Medium

Recent studies have demonstrated that mammalian cells, such as CHO (Chinese Hamster Ovary) cells and HEK293 cells, can utilize this compound as a sole carbohydrate source in serum-free culture media. This application is particularly relevant for biopharmaceutical manufacturing, where this compound supplementation has been shown to improve cell growth and enhance the production of recombinant monoclonal antibodies by up to 23% .

Other Industrial Uses

Biofuel Production

this compound can be fermented to produce biofuels like ethanol, providing a renewable energy source that reduces reliance on fossil fuels .

Adhesives

Due to its sticky nature, this compound is also utilized in adhesive formulations within various industries, including paper manufacturing and bookbinding .

Case Study 1: this compound in Monoclonal Antibody Production

A study evaluated the use of this compound in batch cultures for producing recombinant monoclonal antibodies. The research found that CHO cells cultivated with this compound exhibited improved growth rates compared to those using traditional glucose sources. The specific this compound consumption rate was similar to that of galactose and fructose, indicating its viability as an alternative carbohydrate source in cell culture .

Case Study 2: this compound in Ocular Drug Delivery

Research has explored this compound's role in developing microneedle drug delivery systems for ocular applications. This compound's ability to transition between different states (liquid, glassy, solid) makes it suitable for fabricating dissolving microneedles that enable localized drug delivery with sustained release capabilities .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Brewing, baking, confectionery | Enhances flavor, texture; essential for fermentation |

| Pharmaceuticals | Excipient in tablets; sweetening agent | Improves stability; enhances palatability |

| Biotechnology | Cell culture medium for mammalian cells | Increases growth rates; improves antibody production |

| Industrial Uses | Biofuel production; adhesives | Renewable energy source; effective binding agent |

Mécanisme D'action

maltose exerts its effects primarily through its hydrolysis by the enzyme maltase. The enzyme binds to the this compound molecule and catalyzes the cleavage of the α(1→4) glycosidic bond, resulting in the formation of two glucose molecules. These glucose molecules can then be absorbed by the body and used as a source of energy. The molecular target of this compound is the enzyme maltase, and the pathway involved is the hydrolysis of the glycosidic bond.

Comparaison Avec Des Composés Similaires

Lactose: A disaccharide composed of glucose and galactose, linked by a β(1→4) glycosidic bond.

Sucrose: A disaccharide composed of glucose and fructose, linked by an α(1→2) glycosidic bond.

Cellobiose: A disaccharide composed of two glucose molecules, linked by a β(1→4) glycosidic bond.

Uniqueness of maltose: this compound is unique in its structure, as it consists of two glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage allows it to be readily hydrolyzed by the enzyme maltase, making it an important intermediate in the digestion of starches and glycogen. Unlike lactose and sucrose, which require different enzymes for hydrolysis, this compound is specifically targeted by maltase, highlighting its distinct role in carbohydrate metabolism.

Activité Biologique

Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, is an important sugar in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic roles, transport mechanisms, and effects on cellular systems, supported by case studies and research findings.

1. Metabolism of this compound

This compound is primarily metabolized through enzymatic pathways in organisms such as Escherichia coli and yeast species. In E. coli, this compound is hydrolyzed by enzymes like maltodextrin phosphorylase (MalP) and 4-α-glucanotransferase (MalQ), which play crucial roles in the conversion of this compound into glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P) for energy production and biosynthesis .

Table 1: Enzymatic Pathways for this compound Metabolism in E. coli

| Enzyme | Function | Product(s) |

|---|---|---|

| MalQ | Transfers maltosyl residues | Longer maltodextrins |

| MalP | Phosphorylates maltodextrins | G1P, G6P |

| Maltodextrin Glucosidase | Hydrolyzes maltodextrins | Glucose |

In plants, this compound metabolism involves different pathways compared to bacteria. For instance, in Arabidopsis thaliana, the enzyme cytosolic α-glucan phosphorylase (AtPHS2) is implicated in the regulation of this compound levels during night-time starch metabolism . Mutants lacking AtPHS2 show a fourfold increase in nighttime this compound levels, indicating its critical regulatory role.

2. Transport Mechanisms

The transport of this compound across cell membranes is mediated by specific transport systems. In E. coli, the malF, malG, and malK genes encode components of an ATP-binding cassette (ABC) transporter system that facilitates the active transport of this compound . The periplasmic binding protein (MBP) plays a vital role in this process by binding to this compound and stimulating ATP hydrolysis necessary for transport.

Table 2: Components of the this compound Transport System in E. coli

| Component | Function |

|---|---|

| MalF | Membrane protein involved in transport |

| MalG | Membrane protein involved in transport |

| MalK | ATPase that provides energy for transport |

| MBP | Binds this compound and activates MalFGK2 ATPase |

3. Biological Effects of this compound

This compound has been shown to influence cell physiology significantly. A study demonstrated that high intracellular concentrations of this compound can induce cell death in certain yeast strains, such as Saccharomyces cerevisiae. This effect is attributed to hypotonic stress caused by excessive this compound accumulation, leading to osmotic imbalances within cells . The inclusion of osmolytes like sorbitol can mitigate these effects, highlighting the importance of osmotic balance in cellular health.

Case Study 1: this compound-Induced Cell Death in Yeast

Research indicated that a xylose-fermenting yeast strain lacking hexokinase genes exhibited growth inhibition when exposed to high levels of this compound. The study found that this inhibition was not due to competition for uptake but rather a direct consequence of this compound accumulation . Deletion of this compound transporters completely eliminated this growth inhibition, underscoring the toxic potential of excess this compound.

Case Study 2: Transport Mechanism Analysis

A detailed investigation into the interaction between MBP and the MalFGK2 transporter revealed that binding of this compound to MBP is essential for stimulating ATP hydrolysis necessary for transport . This study utilized mutant strains to elucidate the mechanistic details behind substrate-induced activation of the transporter.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.